molecular formula C22H18N4O3 B6013770 6-amino-2-(4-ethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

6-amino-2-(4-ethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

Cat. No.: B6013770
M. Wt: 386.4 g/mol
InChI Key: OPQIHNDAVVWIBE-UHFFFAOYSA-N
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Description

6-amino-2-(4-ethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a complex organic compound with a unique tetracyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its intricate structure suggests a range of chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(4-ethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione typically involves multi-step reactions starting from simpler precursors. One common approach involves the cyclization of a suitable precursor under specific conditions to form the tetracyclic core. This is followed by functional group modifications to introduce the amino and ethoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(4-ethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a variety of functional groups.

Scientific Research Applications

6-amino-2-(4-ethoxyphenyl)-5,7,9-triazatetracyclo[87003,8

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or as a tool in biochemical research.

    Medicine: The compound might serve as a lead compound for drug development, particularly if it exhibits interesting pharmacological properties.

    Industry: Its chemical properties could be harnessed for the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 6-amino-2-(4-ethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione
  • 6-amino-2-(4-ethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

Uniqueness

The unique combination of the amino and ethoxyphenyl groups in this compound distinguishes it from similar compounds. This specific substitution pattern can lead to different chemical reactivity and biological activity, making it a compound of particular interest for further study.

Properties

IUPAC Name

6-amino-2-(4-ethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-2-29-12-9-7-11(8-10-12)15-16-18(13-5-3-4-6-14(13)19(16)27)24-20-17(15)21(28)26-22(23)25-20/h3-10,15H,2H2,1H3,(H4,23,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQIHNDAVVWIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)NC(=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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